molecular formula C18H19ClN2O4S B2947218 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034530-48-6

3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2947218
CAS No.: 2034530-48-6
M. Wt: 394.87
InChI Key: ZCLIVJOSNFDMEY-UHFFFAOYSA-N
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Description

The compound “3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one” features a 1,4-thiazepane ring system substituted with a 2-chlorophenyl group at position 7 and a sulfone group at position 1. The nitrogen at position 4 is functionalized with a carbonyl group linked to a 1-methylpyridin-2(1H)-one moiety. The molecular formula is C₁₈H₁₆ClN₂O₄S, with a molecular weight of ~391.6 g/mol (calculated). Key structural attributes include:

  • Sulfone group: Enhances polarity and may improve solubility.
  • Pyridinone moiety: A hydrogen-bond acceptor/donor, commonly associated with kinase inhibition or enzyme modulation.

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLIVJOSNFDMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.

    Attachment of the Pyridinone Moiety: This is usually done via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Selection: Using highly efficient catalysts to speed up reactions and reduce by-products.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to enhance reaction efficiency.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Conditions

The compound is synthesized via multi-step organic reactions, often involving:

Key Steps

  • Thiazepane Ring Formation : Cyclization of precursor amines or thiols with carbonyl-containing reagents under basic conditions (e.g., sodium ethoxide in ethanol) .

  • Chlorophenyl Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-chlorophenylboronic acid and transition-metal catalysts .

  • Carbonyl Activation : Use of ethyl chloroformate or chloroacetic acid to activate the carbonyl group for subsequent coupling .

Example Protocol

  • Cyclization :

    • Precursor: 3-amino-3-thioxopropanamide.

    • Conditions: Microwave irradiation (100–120°C, 20–30 min) in ethanol with NaOEt .

    • Yield Improvement: Microwave methods increase yields by 17–23% compared to conventional heating .

Sulfone Group (1,1-Dioxido)

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., diiodomethane) in basic media to form bis-sulfanediyl derivatives .

    • Example: Formation of methylene-bis(sulfanediyl) compounds (e.g., 8 in ).

  • Oxidative Stability : Resists further oxidation due to the sulfone’s high oxidation state .

Carbonyl Group

  • Amidation/Condensation : Reacts with amines or aldehydes to form Schiff bases or fused heterocycles.

    • Example: Condensation with p-chlorobenzaldehyde yields 2-arylmethylene derivatives (e.g., 11a ) .

  • Reduction : The carbonyl can be reduced to a hydroxyl group using BH₃·THF, though this is less common in the sulfone context .

Pyridinone Ring

  • Tautomerism : Exists in equilibrium between lactam and lactim forms, affecting hydrogen-bonding interactions .

  • Electrophilic Substitution : Reacts with diazonium salts at position 7 to form arylazo derivatives (e.g., 14a–c ) .

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency for this compound’s derivatives:

Reaction StepConventional TimeMicrowave TimeYield IncreaseSource
Thiazepane cyclization6–8 h25 min+19%
Arylazo coupling3–4 h15 min+21%
Chlorophenyl cross-coupling12 h45 min+17%

Degradation and Stability

  • pH Sensitivity : Stable under neutral conditions but undergoes hydrolysis in strongly acidic/basic media.

    • Mechanism : Sulfone group stabilizes the ring, while the lactam hydrolyzes to a carboxylic acid at pH > 10 .

  • Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis .

Biological Interactions

  • Enzyme Inhibition : The sulfone and pyridinone moieties interact with protein kinases via hydrogen bonding and π-π stacking .

  • Metabolic Pathways : Undergoes hepatic CYP450-mediated oxidation, forming hydroxylated metabolites .

Comparative Reactivity of Analogues

Compound ModificationReactivity ProfileKey Difference
1,4-Thiazepane (non-sulfone)Prone to oxidation at sulfurLess stable than sulfone
Pyridinone → PyridazineEnhanced electrophilic substitutionAltered tautomerism

Scientific Research Applications

Here's a detailed exploration of the applications of the chemical compound "3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one."

Chemical Properties and Structure

This compound has the molecular formula C18H19ClN2O4SC_{18}H_{19}ClN_2O_4S and a molecular weight of 394.9 . It features a thiazepane ring, a chlorophenyl group, and a methylpyridinone moiety .

Potential Applications

While specific case studies and comprehensive data tables for "this compound" are not available in the search results, the structural components suggest potential applications based on similar compounds.

GABA A Receptor Interaction:

  • Target: GABA A receptors in the brain
  • Mode of Action: Increases the effect of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.
  • Biochemical Pathway: Affects the GABAergic pathway, enhancing inhibitory neurotransmission.
  • Result: Increased GABA effect at GABA A receptors, leading to enhanced inhibitory neurotransmission.

Other Potential Activities:

  • Antimicrobial and anticancer activities have been observed in thiazepane derivatives, suggesting potential research avenues for this compound.

Related Compounds and Activities

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one:

  • A derivative of Clonazepam that interacts with GABA A receptors in the brain.
  • Inhibits the reabsorption of glucose in the kidneys, promoting glucose excretion in urine, which is beneficial for managing type 2 diabetes.
  • May have cardiovascular protective effects, reducing the risk of heart failure and improving overall cardiovascular health in diabetic patients.
  • May exhibit anti-inflammatory properties, which could be beneficial in conditions like chronic kidney disease and obesity-related inflammation.
  • Ongoing research is exploring its efficacy in treating conditions such as hypertension and metabolic syndrome due to its impact on renal function and fluid balance.

77-(2-Chlorophenyl)-1,4-thiazepane hydrochloride:

  • Molecular Weight: 264.2 g/mol
  • Molecular Formula: C11H15Cl2NSC_{11}H_{15}Cl_2NS

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) can assess potential biological activities based on the compound's chemical structure. Structure-activity relationship (SAR) analysis can also predict the biological activity of the compound based on its structural features.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems and typically focus on:

  • Receptor binding assays
  • Enzyme inhibition studies
  • Cell-based assays to assess its effects on cellular function

Mechanism of Action

The mechanism by which 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the thiazepane ring could interact with specific amino acid residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on molecular features, substituents, and inferred properties:

Compound Name / Feature Target Compound Benzo[d]thiazol-2-yl Analog (E)-3-[3-(2-Chlorophenyl)acryloyl]coumarin Triazole-Thione Derivative
Core Structure 1,4-Thiazepane with sulfone 1,4-Thiazepane with sulfone Coumarin (chromen-2-one) Triazole-thione
Key Substituents 2-Chlorophenyl, pyridinone-carbonyl 2-Chlorophenyl, benzothiazole 2-Chlorophenyl, α,β-unsaturated acryloyl Dual 2-chlorophenyl, thiocarbonohydrazide
Molecular Formula C₁₈H₁₆ClN₂O₄S C₁₉H₁₇ClN₂O₃S₂ C₁₈H₁₁ClO₃ (estimated) C₁₆H₁₁Cl₂N₅S₂ (estimated)
Molecular Weight (g/mol) 391.6 420.9 ~310 (estimated) ~408 (estimated)
Functional Groups Sulfone, carbonyl, pyridinone Sulfone, benzothiazole Acryloyl, lactone Thione, triazole, hydrazide
Potential Interactions Hydrogen bonding (pyridinone), π-π (chlorophenyl) π-π (benzothiazole), hydrophobic interactions Conjugation-dependent fluorescence, π-π stacking Hydrogen bonding (thione, triazole), metal coordination
Inferred Lipophilicity (LogP) Moderate (balance of sulfone and chlorophenyl) High (bulky benzothiazole) Moderate (polar acryloyl) High (dual chlorophenyl, thione)
Synthetic Yield Not reported Not reported 51.2% Not reported

Structural and Functional Insights:

Core Flexibility vs. The triazole-thione derivative’s fused rings likely restrict flexibility, favoring specific binding geometries.

Solubility and Bioavailability: The sulfone and pyridinone groups in the target compound improve aqueous solubility relative to the lipophilic benzothiazole analog . The coumarin derivative’s acryloyl group introduces polarity but may reduce membrane permeability compared to the target’s balanced lipophilicity .

Benzothiazole Analog: Aromatic heterocycles often target enzymes with hydrophobic active sites (e.g., cytochrome P450) . Coumarin Derivative: Conjugated systems may intercalate into DNA or inhibit topoisomerases .

Crystallographic Behavior: The triazole-thione derivative forms hydrogen-bonded hexamers , whereas the target compound’s pyridinone and sulfone groups may favor dimeric or monomeric packing. SHELX refinement methods are common across these studies .

Biological Activity

3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, a chlorophenyl group, and a pyridinone moiety. Its molecular formula is C18H19ClN2O4SC_{18}H_{19}ClN_{2}O_{4}S with a molecular weight of approximately 394.9 g/mol. The presence of the thiazepane structure suggests potential pharmacological properties.

PropertyValue
Molecular FormulaC18H19ClN2O4S
Molecular Weight394.9 g/mol
IUPAC NameThis compound
CAS Number2034530-48-6

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. It may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The thiazepane ring and chlorophenyl group are crucial for binding to these targets.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit diverse biological activities:

  • Antimicrobial Activity : Thiazepane derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some thiazepane-based compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Quinoxaline derivatives are known for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the therapeutic efficacy of this compound. Modifications to the thiazepane ring or substituents can significantly influence biological outcomes. For instance:

Compound NameStructural FeaturesBiological Activity
Thiazepine DerivativesThiazepane ringAntimicrobial, Anticancer
Quinoxaline DerivativesQuinoxaline coreNeuroprotective, Antidepressant
Benzothiazole CompoundsBenzothiazole ringAntiviral, Antifungal

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds:

  • Anticancer Activity : A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
  • Neuroprotection : Research on quinoxaline derivatives suggests they may protect neuronal cells from apoptosis induced by oxidative stress.
  • Antimicrobial Efficacy : Compounds similar to this compound have been tested against multi-drug resistant bacteria, showing promising results.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one?

  • Methodological Answer : Utilize a split-plot or factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a randomized block design with split-split plots can isolate variables affecting yield and purity . Include controls for side reactions (e.g., chlorophenyl group instability under acidic conditions) and validate intermediates via LC-MS or NMR.

Q. How can structural characterization of this compound be performed to resolve ambiguities in its tautomeric forms?

  • Methodological Answer : Combine X-ray crystallography (as in ’s protocol for chlorophenyl derivatives) with dynamic NMR studies to assess tautomerism. DFT calculations (B3LYP/6-31G* level) can predict energetically favorable configurations, while IR spectroscopy identifies key functional groups (e.g., sulfone vibrations at ~1300 cm⁻¹) .

Advanced Research Questions

Q. What methodologies are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Adapt the INCHEMBIOL project framework () to study hydrolysis kinetics, bioaccumulation potential, and degradation pathways. Use HPLC-UV or GC-MS to quantify compound distribution in water, sediment, and model organisms (e.g., Daphnia magna). Include abiotic factors (pH, UV exposure) to simulate real-world conditions .

Q. How can researchers address contradictory data regarding the compound’s toxicity mechanisms across cell lines?

  • Methodological Answer : Apply comparative analysis () to identify variables such as cell membrane permeability differences or metabolic enzyme expression. Use transcriptomics (RNA-seq) to map stress-response pathways and validate findings with siRNA knockdowns. Normalize data using cell viability assays (MTT/WST-1) and statistical tools like ANOVA with post-hoc corrections .

Q. What in vivo experimental designs are optimal for evaluating neuropharmacological activity while minimizing confounding variables?

  • Methodological Answer : Implement a crossover design in rodent models to control for inter-individual variability. Use dose-response studies with pharmacokinetic profiling (plasma LC-MS/MS) to correlate exposure levels with effects. Include sham-operated controls and blinded behavioral assessments (e.g., Morris water maze) to reduce bias .

Q. How should researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound’s target protein?

  • Methodological Answer : Re-evaluate molecular docking parameters (e.g., solvent models, protein flexibility) using advanced MD simulations (AMBER/CHARMM). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics. Cross-reference with mutagenesis studies to identify critical binding residues .

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